molecular formula C12H16BrNO B1293968 2-bromo-N-(4-ethylphenyl)butanamide CAS No. 1119450-18-8

2-bromo-N-(4-ethylphenyl)butanamide

Cat. No.: B1293968
CAS No.: 1119450-18-8
M. Wt: 270.17 g/mol
InChI Key: PZTAZKQZSOKENI-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-ethylphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It is a brominated amide derivative of butanamide, featuring a 4-ethylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-ethylphenyl)butanamide typically involves the bromination of butanamide derivatives. One common method includes the following steps:

    Starting Material: 4-ethylphenylamine is used as the starting material.

    Acylation: The 4-ethylphenylamine undergoes acylation with butanoyl chloride to form N-(4-ethylphenyl)butanamide.

    Bromination: The N-(4-ethylphenyl)butanamide is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-ethylphenyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of N-(4-ethylphenyl)butanamide derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of N-(4-ethylphenyl)butanamine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives of the ethyl group.

Scientific Research Applications

2-Bromo-N-(4-ethylphenyl)butanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-ethylphenyl)butanamide is not well-documented. as a brominated amide, it may interact with biological targets through various pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-methylphenyl)butanamide
  • 2-Bromo-N-(4-fluorophenyl)butanamide
  • 2-Bromo-N-(4-isopropylphenyl)butanamide
  • 2-Bromo-N-(4-methylcyclohexyl)butanamide

Uniqueness

2-Bromo-N-(4-ethylphenyl)butanamide is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with biological targets and its overall pharmacological profile compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-(4-ethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-9-5-7-10(8-6-9)14-12(15)11(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAZKQZSOKENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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